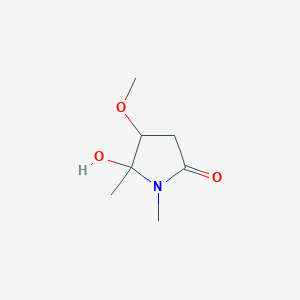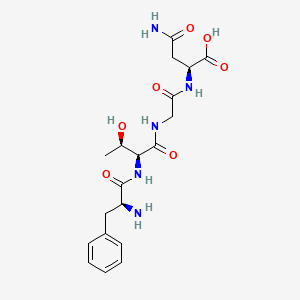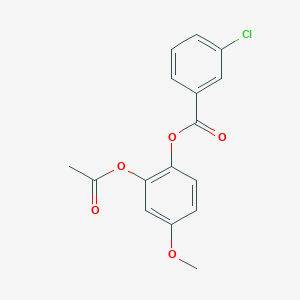![molecular formula C21H27NO4 B14182595 Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate CAS No. 889867-15-6](/img/structure/B14182595.png)
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzoate ester linked to a hexyl chain, which is further connected to a methylpyridinyl group through an ether linkage. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 6-methylpyridin-3-ol: This can be synthesized through the methylation of pyridin-3-ol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-(6-methylpyridin-3-yloxy)hexanol: This involves the reaction of 6-methylpyridin-3-ol with 1-bromohexane in the presence of a base like sodium hydride.
Esterification: The final step involves the esterification of 2-(6-methylpyridin-3-yloxy)hexanol with ethyl 4-hydroxybenzoate using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether linkages allow it to interact with enzymes and receptors, potentially modulating their activity. The methylpyridinyl group may contribute to its binding affinity and specificity towards certain biological targets, influencing cellular processes and biochemical pathways.
相似化合物的比较
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]butyl}oxy)benzoate
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]pentyl}oxy)benzoate
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]heptyl}oxy)benzoate
Comparison: Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate is unique due to its specific hexyl chain length, which may influence its solubility, reactivity, and biological activity compared to its analogs with shorter or longer alkyl chains. The presence of the 6-methylpyridinyl group also distinguishes it from other benzoate esters, potentially enhancing its binding affinity and specificity in biological applications.
属性
CAS 编号 |
889867-15-6 |
|---|---|
分子式 |
C21H27NO4 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
ethyl 4-[2-(6-methylpyridin-3-yl)oxyhexoxy]benzoate |
InChI |
InChI=1S/C21H27NO4/c1-4-6-7-20(26-19-11-8-16(3)22-14-19)15-25-18-12-9-17(10-13-18)21(23)24-5-2/h8-14,20H,4-7,15H2,1-3H3 |
InChI 键 |
FQDZBHRNDAJMJU-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CN=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)



![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)


![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
